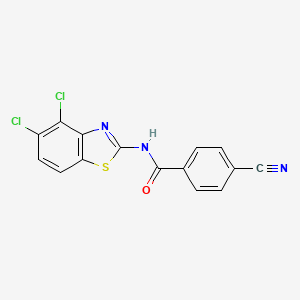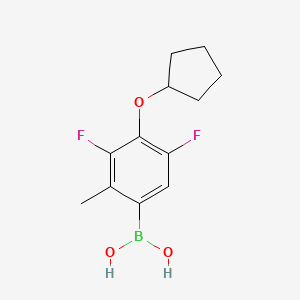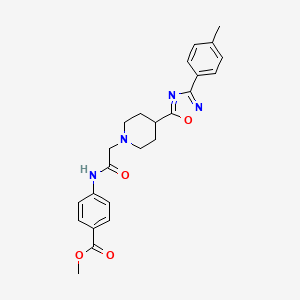
Methyl 4-(2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate: is an organic compound characterized by its intricate structure featuring several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of Methyl 4-(2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate typically involves multiple steps starting from basic organic compounds.
Reaction conditions such as temperature, solvents, and catalysts are meticulously controlled to ensure the desired yield and purity of the final product.
Typical steps may involve nucleophilic substitution, amide formation, and esterification reactions.
Industrial Production Methods:
On an industrial scale, this compound can be produced through a streamlined process involving large reactors and optimized reaction conditions to maximize efficiency and minimize costs.
Quality control measures, such as chromatography and spectroscopy, are employed to ensure the product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can target various functional groups, such as the oxadiazole ring, to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying specific parts of its structure.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Reduction: Hydrogenation using catalysts like palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Substitution: Various halogenating agents or alkylating agents in the presence of bases or acids.
Major Products Formed:
Oxidation may produce carboxylic acids or ketones.
Reduction typically yields amines or alcohols.
Substitution reactions can lead to a wide range of derivatives, depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
Used as a building block for synthesizing more complex molecules in organic synthesis.
Serves as a probe in mechanistic studies of organic reactions.
Biology:
Employed in the study of biological pathways and interactions due to its specific functional groups.
Used as a ligand in receptor binding studies.
Medicine:
Investigated for potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Used in drug development as a scaffold for designing new therapeutic agents.
Industry:
Utilized in the production of specialty chemicals and materials.
Investigated for use in coatings, polymers, and other advanced materials.
Mecanismo De Acción
The compound exerts its effects through specific interactions with molecular targets, such as enzymes or receptors. These interactions often involve hydrogen bonding, hydrophobic interactions, or coordination with metal ions. The presence of multiple functional groups allows it to engage in diverse biochemical pathways, thereby influencing various biological processes.
Comparación Con Compuestos Similares
Methyl 4-(2-(4-(3-(p-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate
Methyl 4-(2-(4-(3-(p-chlorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate
Methyl 4-(2-(4-(3-(p-bromophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate
These similar compounds vary in their substituents on the oxadiazole ring, which can alter their chemical and biological properties.
Conclusion
Methyl 4-(2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate is a multifaceted compound with significant applications in scientific research
Propiedades
IUPAC Name |
methyl 4-[[2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-16-3-5-17(6-4-16)22-26-23(32-27-22)18-11-13-28(14-12-18)15-21(29)25-20-9-7-19(8-10-20)24(30)31-2/h3-10,18H,11-15H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGKFNCHIMVDLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2743566.png)
![1-[2-(thiolan-3-yloxy)pyridine-3-carbonyl]azetidin-3-ol](/img/structure/B2743568.png)
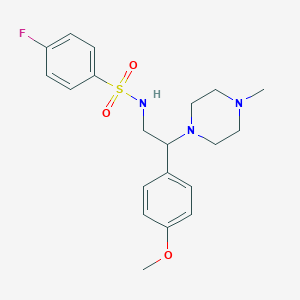
![N-(3,4-difluorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2743572.png)
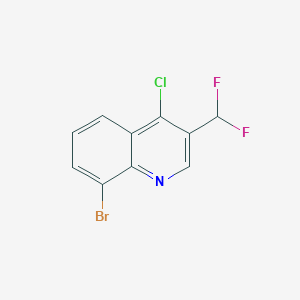
![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-N,N-dimethylhydrazonoformamide](/img/structure/B2743576.png)
![2-Methyl-2,6-diazaspiro[3.4]octane oxalate](/img/structure/B2743579.png)
![1-{4-[4-(Piperidine-1-sulfonyl)phenoxy]benzenesulfonyl}piperidine](/img/structure/B2743580.png)

![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2743583.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-methyl-1,2,3-thiadiazole-5-carboxylate](/img/structure/B2743584.png)
